molecular formula C13H12BrNO4S B239404 5-bromo-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide

5-bromo-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide

Cat. No. B239404
M. Wt: 358.21 g/mol
InChI Key: MDXFESLYXHRFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly referred to as BHMS and is used in various scientific research applications. BHMS is a white crystalline powder that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of BHMS is not fully understood. However, it has been proposed that BHMS may act as a chelating agent for metal ions, leading to the formation of metal complexes. These metal complexes may then interact with biomolecules such as proteins and nucleic acids, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
BHMS has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of the enzyme carbonic anhydrase IX. BHMS has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.

Advantages and Limitations for Lab Experiments

One advantage of using BHMS in lab experiments is its strong binding affinity towards metal ions, which makes it a useful ligand for metal complexes. However, one limitation is that BHMS is not very soluble in water, which may limit its use in aqueous environments.

Future Directions

There are several future directions for research on BHMS. One area of research could be the development of new metal complexes using BHMS as a ligand for various applications such as catalysis and sensing. Another area of research could be the investigation of the anticancer properties of BHMS and its potential use as a therapeutic agent for cancer treatment. Additionally, the development of new synthetic methods for BHMS could also be an area of future research.

Synthesis Methods

BHMS can be synthesized by reacting 5-bromo-2-methoxybenzenesulfonamide with 2-hydroxybenzenamine in the presence of a base. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by recrystallization.

Scientific Research Applications

BHMS has been used in various scientific research applications, including as a ligand for metal complexes, as a fluorescent probe for detecting metal ions, and as a potential anticancer agent. BHMS has been found to exhibit strong binding affinity towards metal ions such as copper, zinc, and nickel. This property has been utilized in the development of metal complexes for various applications such as catalysis and sensing.

properties

Product Name

5-bromo-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide

Molecular Formula

C13H12BrNO4S

Molecular Weight

358.21 g/mol

IUPAC Name

5-bromo-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide

InChI

InChI=1S/C13H12BrNO4S/c1-19-12-7-6-9(14)8-13(12)20(17,18)15-10-4-2-3-5-11(10)16/h2-8,15-16H,1H3

InChI Key

MDXFESLYXHRFDS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2O

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2O

Origin of Product

United States

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